![molecular formula C16H23NO3 B3027553 tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate CAS No. 1332765-73-7](/img/structure/B3027553.png)

tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate

Overview

Description

tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate is an organic compound that belongs to the class of carbamates

Mechanism of Action

Target of Action

Related compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , and antiparasitic activities.

Mode of Action

It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .

Biochemical Pathways

Related compounds have been found to selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Pharmacokinetics

It’s known that tert-butanol, a related compound, is poorly absorbed through skin but rapidly absorbed if inhaled or ingested .

Result of Action

Related compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects .

Action Environment

The action of tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate can be influenced by environmental factors. For instance, it should be kept away from heat/sparks/open flames/hot surfaces . Also, it’s recommended to be stored in a dark place at 2-8°C .

Biochemical Analysis

Biochemical Properties

Enzyme Interactions: This compound interacts with several enzymes, including those involved in cell wall synthesis and bacterial growth inhibition. Ceftolozane’s binding to penicillin-binding proteins (PBPs) disrupts peptidoglycan cross-linking, leading to bacterial cell lysis .

Protein Interactions: Ceftolozane may also interact with transport proteins, affecting its cellular uptake and distribution. Understanding these interactions is crucial for optimizing its therapeutic efficacy .

Cellular Effects

Cell Signaling Pathways: Ceftolozane influences cell signaling pathways by modulating gene expression. It activates or inhibits specific pathways, impacting bacterial survival and growth .

Metabolism: The compound affects cellular metabolism, altering energy production and utilization. It may interfere with metabolic flux and metabolite levels .

Molecular Mechanism

Binding Interactions: Ceftolozane binds to PBPs, inhibiting their transpeptidase activity. This prevents proper cell wall formation, ultimately leading to bacterial death .

Gene Expression Changes: At the molecular level, ceftolozane alters gene expression profiles, affecting bacterial protein synthesis and other essential processes .

Temporal Effects

Stability and Degradation: In laboratory settings, ceftolozane’s stability and degradation over time impact its efficacy. Researchers study its half-life and degradation products .

Long-Term Cellular Effects: In vitro and in vivo studies reveal any long-term effects on cellular function. Monitoring changes in cell viability, growth, and resistance helps assess its clinical utility .

Dosage Effects in Animal Models

Threshold and Toxic Effects: Animal studies explore ceftolozane’s dose-response relationship. Researchers investigate therapeutic thresholds and potential toxic effects at high doses .

Metabolic Pathways

Enzymatic Involvement: Ceftolozane participates in specific metabolic pathways. Understanding its interactions with enzymes and cofactors sheds light on its overall metabolism .

Transport and Distribution

Cellular Localization: Transporters and binding proteins facilitate ceftolozane’s movement within cells and tissues. Its subcellular localization impacts its effectiveness .

Subcellular Localization

Targeting Signals: Post-translational modifications guide ceftolozane to specific compartments or organelles. These signals influence its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-methoxyphenyl)cyclobutanol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted carbamate derivatives.

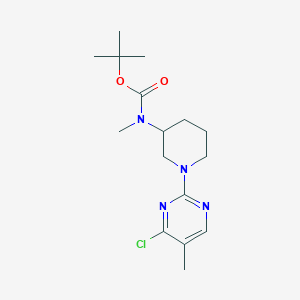

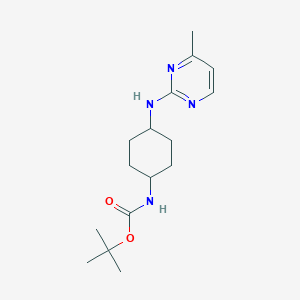

Scientific Research Applications

tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

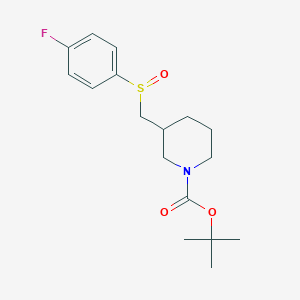

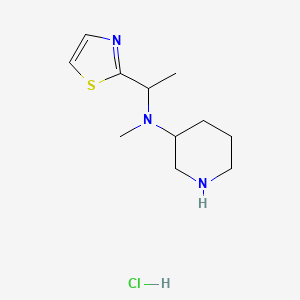

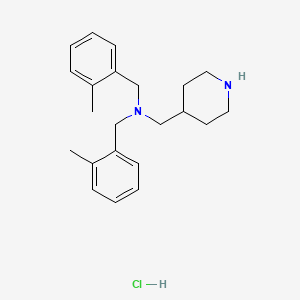

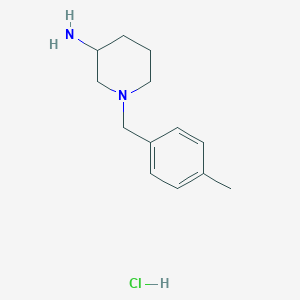

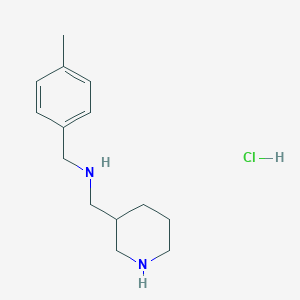

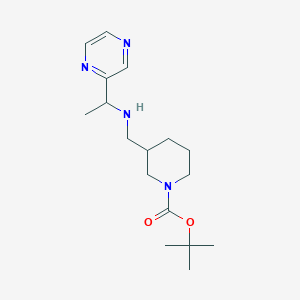

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl N-(2-methoxyphenyl)carbamate

- tert-Butyl N-(cyclobutyl)carbamate

- tert-Butyl N-(2-methoxyphenyl)cyclopropylcarbamate

Uniqueness

tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate is unique due to the presence of both a methoxyphenyl group and a cyclobutyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name |

tert-butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(10-7-11-16)12-8-5-6-9-13(12)19-4/h5-6,8-9H,7,10-11H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQULHWUGXLOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501145767 | |

| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501145767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332765-73-7 | |

| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501145767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.